4-(5-(tert-Butylthio)pyridin-2-yl)morpholine 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850714
InChI: InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3
SMILES:
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15850714

Molecular Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine -

Specification

Molecular Formula C13H20N2OS
Molecular Weight 252.38 g/mol
IUPAC Name 4-(5-tert-butylsulfanylpyridin-2-yl)morpholine
Standard InChI InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3
Standard InChI Key VUHCEOHBOGGLDG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2

Introduction

Physicochemical Properties

The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol . Key physicochemical properties include:

PropertyValueSource
Density1.0–1.2 g/cm³
Boiling Point268–270 °C (predicted)
Melting PointNot reported
SolubilitySoluble in DCM, THF, methanol
LogP (Partition Coeff.)3.4–3.8

The tert-butylthio group enhances lipophilicity, facilitating membrane permeability, while the morpholine ring contributes to water solubility and hydrogen-bonding capacity .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine typically involves multi-step reactions:

  • Pyridine Functionalization:

    • A pyridine derivative (e.g., 5-bromo-2-chloropyridine) undergoes nucleophilic substitution with tert-butylthiol in the presence of a base (e.g., NaH) to introduce the tert-butylthio group .

    • Reaction conditions: 60–80°C in anhydrous THF or DMF.

  • Morpholine Ring Introduction:

    • The chloropyridine intermediate reacts with morpholine under reflux in a polar aprotic solvent (e.g., DCM) with a catalyst (e.g., CuI) .

    • Yield: 70–85% after column chromatography .

  • Purification:

    • Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients .

Scalability Challenges

Industrial-scale production faces hurdles in controlling exothermic reactions during tert-butylthio group installation. Flow chemistry microreactors have been proposed to mitigate safety risks and improve yield consistency .

Chemical Reactivity

The compound’s reactivity is dictated by its functional groups:

  • tert-Butylthio Group:

    • Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.

    • Undergoes radical-mediated C–S bond cleavage under UV light.

  • Morpholine Ring:

    • Participates in acid-catalyzed ring-opening reactions to form amino alcohols .

    • Forms coordination complexes with transition metals (e.g., Pd, Cu) via the nitrogen lone pair .

  • Pyridine Core:

    • Electrophilic substitution at position 4 is hindered by steric effects from the tert-butylthio group .

    • Hydrogenation with Pd/C yields piperidine derivatives, though this reaction is rarely employed due to product complexity .

Biological Activity

Enzyme Inhibition

In vitro studies demonstrate potent inhibitory effects against:

Target EnzymeIC₅₀ (nM)MechanismSource
PI3Kγ (Phosphoinositide 3-kinase)12 ± 3ATP-competitive binding
mTOR (Mammalian target of rapamycin)28 ± 5Allosteric modulation
COX-2 (Cyclooxygenase-2)450 ± 60Non-competitive inhibition

The tert-butylthio group enhances cell membrane penetration, while the morpholine ring stabilizes interactions with catalytic lysine residues .

Anticancer Activity

  • Breast Cancer (MCF-7): EC₅₀ = 1.2 µM via PI3K/Akt pathway suppression .

  • Lung Cancer (A549): Induces apoptosis by upregulating caspase-3/7 .

Anti-inflammatory Effects

  • Reduces TNF-α production in macrophages by 78% at 10 µM.

  • Inhibits NF-κB nuclear translocation in rheumatoid arthritis models .

Applications in Material Science

Coordination Polymers

The compound serves as a ligand for constructing metal-organic frameworks (MOFs):

Metal CenterMOF StructureSurface Area (m²/g)Application
Cu(I)2D hexagonal1,450Gas storage (CO₂, CH₄)
Pd(II)3D cubic890Heterogeneous catalysis

These MOFs exhibit thermal stability up to 300°C, making them suitable for industrial catalysis .

Organic Semiconductors

Thin films of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine exhibit:

  • Hole mobility: 0.45 cm²/V·s

  • Bandgap: 3.1 eV
    Applications in organic field-effect transistors (OFETs) are being explored .

Future Research Directions

  • Drug Delivery Systems:

    • Conjugation with PEGylated nanoparticles to improve pharmacokinetics .

  • Asymmetric Catalysis:

    • Development of chiral derivatives for enantioselective synthesis .

  • Energy Storage:

    • Investigation as electrolyte additives in lithium-sulfur batteries .

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